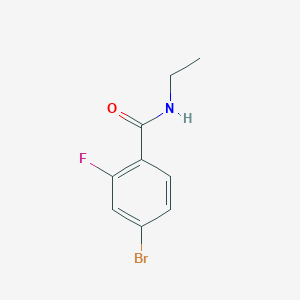

4-Bromo-N-ethyl-2-fluorobenzamide

Beschreibung

Contextual Overview of Halogenated Benzamide (B126) Derivatives in Chemical Sciences

Halogenated benzamide derivatives are a cornerstone of modern organic and medicinal chemistry. The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzamide scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them highly versatile building blocks in drug discovery and materials science. cymitquimica.com

In medicinal chemistry, these compounds are integral to the development of new therapeutic agents. For instance, various halogenated benzamides have been synthesized and evaluated for their potential as radioligands for imaging dopamine (B1211576) D2-like receptors, which are crucial in diagnosing malfunctions in dopaminergic neurotransmission. Furthermore, the strategic placement of halogens can lead to potent biological activity, with different derivatives being investigated as selective inhibitors of enzymes like carbonic anhydrase or as agents with antimalarial properties.

Beyond pharmaceuticals, halogenated derivatives serve as indispensable intermediates in organic synthesis. cymitquimica.com The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), enabling the construction of more complex molecular architectures. This utility solidifies their status as foundational components for creating diverse chemical libraries aimed at screening for new functions and applications.

Significance of 4-Bromo-N-ethyl-2-fluorobenzamide as a Research Target

This compound (CAS No. 749927-82-0) emerges from this context as a specialized chemical building block. lookchem.com Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom, a fluorine atom, and an N-ethylamido group. Each of these features contributes to its potential utility in research. The bromine atom is a key functional group for cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the ring, while the N-ethylamide group provides a site for potential hydrogen bonding and further derivatization.

While extensive peer-reviewed studies detailing specific applications of this compound are not prominent in public literature, its significance is established by its availability as a research chemical. cymitquimica.comlookchem.comchemscene.com It is cataloged by chemical suppliers as a building block for medicinal chemistry and combinatorial synthesis, intended for laboratory use in the development of new, more complex molecules. cymitquimica.com

Its structural similarity to other well-studied compounds underscores its potential. For example, the closely related analogue, 4-Bromo-2-fluoro-N-methyl benzamide, is a known intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in prostate cancer therapy. chemicalbook.com This relationship suggests that this compound holds potential as a valuable starting material or structural motif for the synthesis of other biologically active compounds.

Scope and Objectives of Academic Inquiry

The primary objective of academic and industrial inquiry into a compound like this compound is to leverage its unique structural features for synthetic innovation. Research efforts involving this molecule would typically focus on its use as a reactant in multi-step synthetic pathways. The goal is to explore new chemical space by incorporating its bromo-fluoro-benzamide core into larger, novel structures. These new derivatives can then be screened for a wide range of biological activities or evaluated for unique properties relevant to materials science. The academic inquiry, therefore, centers on its application as a tool for discovery rather than on the intrinsic properties of the compound itself.

Data Tables

The following tables summarize the key identification and general properties of this compound based on available data from chemical suppliers.

Table 1: Compound Identification for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Compound Name | This compound | cymitquimica.comlookchem.com |

| CAS Number | 749927-82-0 | cymitquimica.comlookchem.comchemscene.com |

| Molecular Formula | C₉H₉BrFNO | cymitquimica.comlookchem.comchemscene.com |

| Molecular Weight | 246.08 g/mol | chemscene.com |

Table 2: General Properties and Specifications

| Property | Value | Source(s) |

|---|---|---|

| Application | Pharmaceutical Intermediate, Building Block | lookchem.com |

| Purity | ≥95% | |

| Storage | Room Temperature, Cool & Dry Place | lookchem.com |

| Intended Use | For laboratory research use only | cymitquimica.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRCAXTFEUQRZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640738 | |

| Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749927-82-0 | |

| Record name | 4-Bromo-N-ethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Bromo N Ethyl 2 Fluorobenzamide

Classical and Modern Approaches to Benzamide (B126) Synthesis

The preparation of benzamides, including 4-Bromo-N-ethyl-2-fluorobenzamide, has traditionally relied on well-established amidation reactions. However, modern advancements have introduced more sophisticated and efficient techniques.

Amidation Reactions involving 4-Bromo-2-fluorobenzoic Acid Precursors

A primary and straightforward method for synthesizing this compound is through the direct amidation of its carboxylic acid precursor, 4-Bromo-2-fluorobenzoic acid. guidechem.comnih.govchemicalbook.com This reaction involves the coupling of the carboxylic acid with ethylamine (B1201723).

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the competing acid-base reaction that forms a non-reactive carboxylate salt. fishersci.it To overcome this, the carboxylic acid is typically "activated" to make it more electrophilic. fishersci.itresearchgate.net

Activation of the Carboxylic Acid:

One common strategy is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride. fishersci.itmasterorganicchemistry.com For instance, 4-Bromo-2-fluorobenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-bromo-2-fluorobenzoyl chloride. fishersci.itmasterorganicchemistry.com This highly reactive acyl chloride then readily reacts with ethylamine, often in the presence of a base like pyridine (B92270) or a tertiary amine, to yield the desired amide. fishersci.it This method, known as the Schotten-Baumann reaction, is widely used for its efficiency. fishersci.it

Alternatively, coupling reagents can be employed to facilitate the direct amidation. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. nih.gov

Amide Bond Formation Techniques for N-Ethyl Substitution

The formation of the N-ethyl amide bond in this compound specifically involves the reaction of an activated 4-bromo-2-fluorobenzoic acid derivative with ethylamine. The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the final product.

Common Coupling Reagents:

A variety of coupling reagents have been developed, many originating from peptide synthesis research. fishersci.it These can be broadly categorized as:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.itresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily converted to the amide by reaction with the amine. fishersci.it The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve efficiency. nih.govresearchgate.net

Onium Salts: Phosphonium salts (e.g., BOP reagent) and aminium/uronium salts (e.g., HATU, HBTU) are also powerful activating agents. HATU, for instance, is often used in combination with a base like diisopropylethylamine (DIPEA). nih.gov

A general procedure for the synthesis of a related compound, 4-Bromo-2-fluoro-N-methylbenzamide, involves stirring a mixture of 4-bromo-2-fluorobenzoic acid, methylamine (B109427) hydrochloride, a coupling reagent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and a base in a suitable solvent like dichloromethane. chemicalbook.com A similar approach can be adapted for the synthesis of the N-ethyl analog.

The table below summarizes some common coupling reagents used in amide bond formation.

| Coupling Reagent Category | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP |

| Onium Salts | HATU, HBTU, BOP | DIPEA, Et₃N |

Advanced Synthetic Route Development

In addition to classical methods, advanced synthetic strategies are continually being developed to improve the efficiency, selectivity, and sustainability of benzamide synthesis.

Palladium-Catalyzed Coupling Reactions for Aromatic Substitution

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for the synthesis of aromatic amides. wikipedia.org The Buchwald-Hartwig amination, in particular, has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.orgcapes.gov.brnih.gov

This reaction involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide) with an amine. wikipedia.org In the context of this compound synthesis, this could potentially involve the coupling of a suitable aryl bromide with ethylamine. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnumberanalytics.com The choice of palladium precursor and, critically, the phosphine (B1218219) ligand is crucial for the success of the reaction. libretexts.org

While direct amidation of an aryl halide is a primary application, palladium catalysis is also instrumental in the synthesis of precursors and for the derivatization of the final product. For example, palladium-catalyzed reactions can be used in the cyclization of benzamides to form more complex heterocyclic structures. nih.gov

Green Chemistry Principles in Synthesis Optimization

The pharmaceutical and chemical industries are increasingly focused on developing sustainable manufacturing processes, guided by the principles of green chemistry. nih.gov Amide bond formation has been identified as a key area for improvement due to the often-poor atom economy of traditional methods that use stoichiometric activating reagents. researchgate.net

Key Green Chemistry Considerations:

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. researchgate.net Direct catalytic amidation methods are being explored to improve atom economy by avoiding the use of stoichiometric coupling reagents. rsc.org

Solvent Selection: Many traditional amide coupling reactions utilize hazardous solvents like DMF, NMP, and chlorinated solvents. Research is focused on replacing these with greener alternatives. nih.gov

Catalysis: The use of catalysts, especially those that are efficient and can be recycled, is a core principle of green chemistry. semanticscholar.orgacs.org Boric acid and other boron-based catalysts have shown promise in promoting direct amidation reactions, sometimes even under solvent-free conditions. researchgate.netsemanticscholar.orgacs.orgbohrium.com

Biocatalysis: Enzymes, such as lipases, are emerging as powerful and sustainable catalysts for amide bond formation. nih.gov These reactions can often be performed under mild conditions with high selectivity. nih.gov

The development of solvent-free or solid-state reaction conditions is another promising green approach. semanticscholar.orgbohrium.com For example, a method involving the trituration and direct heating of a carboxylic acid and urea (B33335) with boric acid as a catalyst has been reported for the synthesis of amides. researchgate.netsemanticscholar.orgbohrium.com

Derivatization and Functionalization of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The bromine atom on the aromatic ring is a particularly useful handle for introducing new functional groups.

Reactions at the Bromine Position:

The bromo substituent can be readily transformed using various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst. ugr.esrsc.orgyoutube.com This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and vinyl groups at the 4-position of the benzamide ring. rsc.org

For example, the Suzuki-Miyaura coupling of a similar compound, 1-bromo-4-fluorobenzene, with various boronic acids has been shown to be effective. ugr.esresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be tailored to the specific substrates. ugr.es Aqueous Suzuki-Miyaura reactions are also being developed to enhance the green credentials of this transformation. nih.gov

The table below provides examples of functional groups that can be introduced via Suzuki-Miyaura coupling.

| Boronic Acid/Ester | Introduced Functional Group |

| Phenylboronic acid | Phenyl |

| 4-Vinylphenylboronic acid | 4-Vinylphenyl |

| 4-Carboxyphenylboronic acid | 4-Carboxyphenyl |

| Alkylboronic ester | Alkyl |

Other palladium-catalyzed reactions, such as the Heck reaction (for introducing alkenes) and Sonogashira coupling (for introducing alkynes), could also be employed to functionalize the bromine position. Furthermore, the amino group of the benzamide can potentially undergo reactions such as oxidation or further substitution, depending on the reaction conditions.

N-Alkylation and N-Acylation Reactions

The primary and most direct route to synthesizing this compound involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and ethylamine. This transformation can be achieved through several established methods.

One common approach is the activation of the carboxylic acid moiety of 4-bromo-2-fluorobenzoic acid to facilitate the nucleophilic attack by ethylamine. This activation is typically accomplished by converting the carboxylic acid into a more reactive species, such as an acid chloride or by using a coupling agent.

Synthesis via Acid Chloride:

A reliable method involves the conversion of 4-bromo-2-fluorobenzoic acid to 4-bromo-2-fluorobenzoyl chloride. This is often achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a highly reactive electrophile that readily reacts with ethylamine to form the desired amide. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Synthesis using Coupling Reagents:

Alternatively, a one-pot synthesis can be performed using a variety of coupling reagents that promote amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then readily attacked by the amine. Commonly used coupling reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions. google.com Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. researchgate.net

A general representation of the synthesis of this compound from 4-bromo-2-fluorobenzoic acid is presented below:

| Starting Material | Reagents | Product | Typical Yield |

| 4-bromo-2-fluorobenzoic acid | 1. SOCl₂ or (COCl)₂2. Ethylamine, Triethylamine | This compound | Good to Excellent |

| 4-bromo-2-fluorobenzoic acid | Ethylamine, EDC, HOBt | This compound | Good to Excellent |

| 4-bromo-2-fluorobenzoic acid | Ethylamine, HATU, DIPEA | This compound | High |

This table presents common methods for the synthesis of this compound. The choice of reagents can be influenced by factors such as substrate compatibility, desired purity, and scale of the reaction.

Modifications at the Bromo and Fluoro Sites

The presence of both a bromine and a fluorine atom on the aromatic ring of this compound offers opportunities for further structural diversification through selective chemical modifications.

Modifications at the Bromo Site:

The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups by coupling this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. This is a highly versatile method for creating analogues with diverse substituents at the 4-position.

Sonogashira Coupling: Terminal alkynes can be coupled with this compound using a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl moieties. wikipedia.orgorganic-chemistry.org This reaction is valuable for the synthesis of analogues containing a carbon-carbon triple bond, which can serve as a handle for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.org This provides a direct route to a variety of 4-amino-N-ethyl-2-fluorobenzamide derivatives.

Modifications at the Fluoro Site:

The fluorine atom at the 2-position is generally less reactive towards palladium-catalyzed cross-coupling reactions compared to the bromine atom. However, it can undergo nucleophilic aromatic substitution (SNA) reactions, particularly when activated by electron-withdrawing groups or under specific reaction conditions. Strong nucleophiles can displace the fluoride, allowing for the introduction of various functionalities. The success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions employed.

| Reaction Type | Reagents | Modification Site | Resulting Analogue Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Bromo | 4-Aryl-N-ethyl-2-fluorobenzamides |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Bromo | 4-Alkynyl-N-ethyl-2-fluorobenzamides |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand | Bromo | 4-Amino-N-ethyl-2-fluorobenzamides |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., Alkoxide, Thiolate) | Fluoro | 2-Substituted-4-bromo-N-ethylbenzamides |

This interactive table summarizes key transformations for modifying the bromo and fluoro sites of this compound.

Formation of Analogues and Prodrugs

The synthetic strategies discussed above provide a platform for the generation of a wide array of analogues of this compound. By systematically varying the substituents at the 4- and 2-positions, libraries of compounds can be created for various research purposes, including structure-activity relationship (SAR) studies in medicinal chemistry.

Analogue Synthesis:

The synthesis of analogues is a cornerstone of drug discovery and development. For instance, replacing the bromo group with different aryl or heteroaryl moieties via Suzuki coupling can significantly alter the steric and electronic properties of the molecule, potentially leading to changes in biological activity. Similarly, the introduction of different amine functionalities at the 4-position through Buchwald-Hartwig amination can modulate properties such as solubility and hydrogen bonding capacity.

Prodrug Formation:

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties. nih.gov For a molecule like this compound, which contains an amide linkage, several prodrug strategies could be envisioned.

One approach involves the N-alkylation or N-acylation of the amide nitrogen, although this can sometimes lead to highly stable derivatives that are not readily cleaved in vivo. researchgate.net A more common strategy for amide-containing drugs is to introduce a promoiety that can be enzymatically or chemically cleaved to release the active parent drug. For example, if the parent molecule possesses a phenolic hydroxyl group or a primary/secondary amine that is part of a larger active structure, these can be masked as esters or amides, respectively. In the context of this compound itself, if it were the active pharmacophore, a prodrug could be designed by modifying a part of the molecule that is crucial for its activity, with a cleavable linker attached to a solubilizing or targeting group.

Spectroscopic and Structural Elucidation of 4 Bromo N Ethyl 2 Fluorobenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data for 4-Bromo-N-ethyl-2-fluorobenzamide is not available in the public domain. The structural assignment would typically rely on a combination of 1D and 2D NMR techniques.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Specific, experimentally determined ¹H and ¹³C NMR chemical shifts for this compound are not documented in available scientific literature. For a conclusive analysis, a full set of assigned peaks and their coupling constants would be necessary, which would be presented in a data table.

¹⁹F NMR for Fluorine Environment Characterization

An experimental ¹⁹F NMR spectrum is essential for characterizing the chemical environment of the fluorine atom on the benzamide (B126) ring. This data is currently unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. Publicly accessible 2D NMR data for this compound could not be located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

While the molecular weight of this compound can be calculated (approximately 246.08 g/mol ), specific experimental mass spectrometry data, including detailed fragmentation patterns, remains undocumented in readily accessible sources.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) data is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. This information is not publicly available for this compound.

LC-MS and GC-MS Applications

While this compound is noted as a pharmaceutical intermediate lookchem.com, specific applications and methods utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis, including retention times and specific mass-to-charge ratio monitoring, are not detailed in the available literature. For instance, the N-methyl analog is identified as an impurity in the synthesis of Enzalutamide, and its mass spectrum shows an [M+H]⁺ peak at 232, but similar detailed findings for the N-ethyl compound are absent chemicalbook.compharmaffiliates.com.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides critical insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to exhibit several key absorption peaks that confirm the presence of its amide, aromatic, and halogen functionalities.

The N-H stretching vibration of the secondary amide is typically observed in the region of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is expected to appear around 1680-1630 cm⁻¹, characteristic of a secondary amide (Amide I band). The N-H bending vibration (Amide II band) would likely be found in the 1570-1515 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are anticipated in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring typically produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene ring, would appear in the 900-690 cm⁻¹ range. The presence of the C-F and C-Br bonds would also result in characteristic stretching vibrations, generally found in the 1400-1000 cm⁻¹ and 600-500 cm⁻¹ regions, respectively. The aliphatic C-H stretching and bending vibrations from the ethyl group would also be present.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3350-3250 |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 |

| Aliphatic C-H Stretch | Ethyl Group | 2975-2850 |

| C=O Stretch (Amide I) | Carbonyl | 1680-1630 |

| N-H Bend (Amide II) | Secondary Amide | 1570-1515 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| C-F Stretch | Fluoroaromatic | 1400-1000 |

| C-N Stretch | Amide | 1400-1200 |

| C-Br Stretch | Bromoaromatic | 600-500 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

Interactive Data Table: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 |

| Aliphatic C-H Stretch | Ethyl Group | 2975-2850 |

| C=O Stretch (Amide I) | Carbonyl | 1670-1630 |

| C=C Stretch | Aromatic Ring | 1600-1450 |

| Ring Breathing | Aromatic Ring | ~1000 |

| C-F Stretch | Fluoroaromatic | 1400-1000 |

| C-Br Stretch | Bromoaromatic | 600-500 |

Solid-State Structural Analysis

The arrangement of molecules in a crystalline solid is crucial for understanding its macroscopic properties. X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline materials.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule.

While specific experimental data for this compound is not publicly available, a hypothetical crystal structure can be proposed based on related compounds. It is likely that the compound crystallizes in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing would be influenced by intermolecular interactions, primarily hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric motifs. A study on the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide revealed a triclinic system with space group P1, where molecules are linked by weak C-H···O interactions and halogen-halogen interactions. researchgate.net Similarly, the crystal structure of 4-bromo-N-propylcarbamoyl)benzenesulfonamide crystallizes in the monoclinic space group C2/c, featuring intermolecular N—H⋯O and C—H⋯O hydrogen bonds.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-9 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is unique to a specific crystalline phase. It is valuable for identifying the crystalline form, assessing sample purity, and detecting polymorphism (the ability of a compound to exist in multiple crystal structures).

The PXRD pattern of a microcrystalline powder of this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters. This pattern serves as a fingerprint for the specific crystalline form of the compound and can be used for quality control purposes in manufacturing. In the absence of experimental data, a theoretical PXRD pattern could be calculated from a solved single-crystal structure.

Advanced Computational and Theoretical Investigations of 4 Bromo N Ethyl 2 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric properties of 4-Bromo-N-ethyl-2-fluorobenzamide. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.910 | ||

| C-F | 1.355 | ||

| C=O | 1.235 | ||

| N-H | 1.012 | ||

| C-N | 1.360 | ||

| C-C (phenyl) | 1.390-1.405 | ||

| O=C-N | 122.5 | ||

| C-N-H | 120.8 | ||

| Phenyl-Amide | ~25-35 |

Note: The values in this table are representative and based on DFT calculations of similar substituted benzamides.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich bromophenyl ring, while the LUMO is often distributed over the electron-deficient carbonyl group and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis is vital for understanding how the molecule might interact with biological targets or other chemical species.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Note: These values are estimations based on typical FMO analyses of related aromatic amides.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MESP map typically shows a region of negative potential (usually colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are found around the amide hydrogen and the ethyl group, suggesting these are sites for nucleophilic interaction. The MESP map provides a visual guide to the molecule's intermolecular interaction patterns.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time in a more realistic environment, such as in solution.

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Molecular dynamics simulations can explore the potential energy surface of the molecule to identify the most stable and low-energy conformations. A key conformational feature is the dihedral angle between the plane of the phenyl ring and the amide group, which is influenced by the steric and electronic effects of the ortho-fluorine substituent.

Tautomerism, the interconversion of structural isomers, is also a possibility for amides, which can exist in an imidic acid tautomeric form. MD simulations can be employed to study the relative energies of the amide and imidic acid forms and the energy barriers for their interconversion, providing insights into the likelihood of tautomerism under different conditions.

Intermolecular Interactions and Solvent Effects

Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing, polymorphism, and melting point. For this compound, a combination of halogen atoms (bromine and fluorine) and a hydrogen-bond-capable amide group suggests a rich landscape of non-covalent interactions.

Solvent Effects

Solvent choice can dramatically influence reaction rates, stereoselectivity, and crystal growth. Theoretical investigations model these effects using either implicit solvent models (where the solvent is treated as a continuous dielectric medium) or explicit solvent models (where individual solvent molecules are included in the calculation). nih.govnih.gov Hybrid models, which combine a few explicit solvent molecules with an implicit continuum, often provide a more accurate picture, especially when specific solvent-solute interactions like hydrogen bonding are critical. nih.gov

A theoretical study on H2 activation by ansa-aminoboranes demonstrated how different solvents (toluene, dichloromethane, and acetonitrile) affect the thermodynamics and kinetics of the reaction, which were rationalized through a combination of experimental and DFT-predicted parameters. rsc.org For this compound, computational modeling in various solvents would predict its solubility, conformational preferences, and the stability of reactive intermediates, providing a molecular-level understanding of solvent-driven processes. nih.gov

Reactivity Descriptors and Chemical Hardness Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine a molecule's electronic structure and reactivity. Key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding a compound's chemical behavior.

Reactivity Descriptors

The following table outlines the global reactivity descriptors that would be calculated for this compound and what they signify.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability; a larger gap implies higher stability and lower reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of an electron from an equilibrium system. |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution or charge transfer. mdpi.com |

| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability; the reciprocal of hardness. mdpi.com |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors provide a quantitative basis for predicting how the molecule will interact with other reagents, identifying, for example, whether it is more likely to act as an electron donor or acceptor.

Chemical Hardness

Chemical hardness is a central concept in DFT that quantifies the resistance of a chemical species to deformation or change in its electron cloud. mdpi.com According to the Maximum Hardness Principle, molecules tend to arrange themselves to be as hard as possible, as hardness is associated with chemical stability. mdpi.com Calculations for this compound would involve determining its global hardness value. Comparing this value to those of similar molecules would provide insights into its relative stability and reactivity.

In Silico Prediction of Biological Activity and ADMET Properties

Computational tools are widely used in drug discovery to predict the biological activity and pharmacokinetic profiles of novel compounds, reducing the need for extensive initial screening.

Prediction of Biological Activity

Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities (e.g., pharmacological effects, mechanisms of action) based on a molecule's structural formula. nih.govyoutube.com The program compares the structure to a large database of known bioactive compounds and provides probabilities of it being active (Pa) or inactive (Pi) for various biological functions. researchgate.netresearchgate.net For this compound, a PASS analysis could suggest potential therapeutic applications, such as antimicrobial or anticancer activity, which are common among benzamide (B126) derivatives. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies offer another avenue for predicting biological activity. These models correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. unair.ac.id While no specific QSAR model for this compound exists, developing one for a series of related benzamides could identify the key structural features (steric, electronic, hydrophobic) that govern their efficacy. nih.govnih.gov

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate is critical to its success. In silico tools like pkCSM and SwissADME are frequently used to predict these properties from a molecule's structure. nih.gov A predicted ADMET profile for this compound would include the parameters shown in the table below.

| Property Category | Predicted Parameter | Significance |

| Absorption | Water Solubility (LogS) | Affects dissolution and absorption. |

| Caco-2 Permeability | Predicts intestinal absorption. | |

| Human Intestinal Absorption (%) | Estimates the extent of absorption from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if the compound can enter the central nervous system. |

| Plasma Protein Binding (%) | Affects the amount of free drug available to act. | |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts interactions with key drug-metabolizing enzymes. |

| Excretion | Total Clearance | Predicts the rate of elimination from the body. |

| Toxicity | AMES Toxicity | Predicts mutagenic potential. |

| hERG I Inhibition | Assesses the risk of cardiac toxicity. |

Such in silico screening helps to identify potential liabilities early in the drug development process, allowing for structural modifications to improve the compound's pharmacokinetic profile. nih.govscispace.com

Biological and Pharmacological Research on 4 Bromo N Ethyl 2 Fluorobenzamide

Structure-Activity Relationship (SAR) Studies of Halogenated Benzamide (B126) Scaffolds

The structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, and for halogenated benzamide scaffolds, it provides a framework for understanding how chemical structure influences biological activity. Halogenated benzamides are recognized for their synthetic versatility and presence in many biologically active compounds. The amide group itself is a key feature, often acting as a directing group in chemical syntheses. The introduction of halogen atoms—such as the bromine at position 4 and fluorine at position 2 in 4-Bromo-N-ethyl-2-fluorobenzamide—is a critical modification.

The type, position, and number of halogen substituents on the benzamide ring can drastically alter a molecule's physicochemical properties. These properties include:

Lipophilicity: Halogens can increase the molecule's ability to cross biological membranes.

Electronic Effects: The electron-withdrawing nature of halogens can influence how the molecule interacts with protein binding sites.

Metabolic Stability: Halogenation can block sites of metabolic degradation, prolonging the compound's duration of action.

SAR studies on various benzamide derivatives have demonstrated that modifications to the N-alkyl substituents, such as the N-ethyl group in the target compound, also significantly impact biological efficacy. The bromine atom, in particular, can play a crucial role in forming halogen bonds with protein residues, which can be a key factor in the ligand-protein interactions that determine the compound's activity. jst.go.jp

Investigation of Receptor Binding and Modulation

The benzamide core is a common feature in many centrally active drugs, prompting investigations into their interactions with various neurotransmitter receptors.

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

A significant body of research has focused on benzamide derivatives as ligands for serotonin (5-HT) and dopamine receptors, particularly the D2 subtype. researchgate.netmdpi.com Many atypical antipsychotic drugs, for instance, feature a benzamide structure and exhibit a combination of 5-HT2A and D2 receptor antagonism. mdpi.com Studies have synthesized and evaluated series of benzamide derivatives, identifying compounds with potent affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. researchgate.net For example, certain indolepiperazinyl benzamide derivatives have shown high affinity for the serotonin transporter (SERT) and varying affinities for the D2 receptor, with halogen substitution on the indole (B1671886) ring noted to increase SERT affinity. mdpi.com Other substituted benzamides, like levosulpiride, are known dopamine D2 receptor antagonists that also act as moderate agonists at 5-HT4 receptors. nih.gov The specific halogenation pattern and N-ethyl group of this compound would be expected to modulate its potential affinity and selectivity for these and other receptor subtypes.

Allosteric Modulation of Neurotransmitter Receptors (e.g., GABA-gated chloride channels)

Allosteric modulators offer a sophisticated mechanism for tuning receptor function by binding to a site distinct from the primary ligand binding site. Benzodiazepines, for instance, are well-known allosteric modulators of the GABA-A receptor, binding to a site formed by the α and γ subunits to enhance the effect of the neurotransmitter GABA. nih.gov The benzamide scaffold has been explored for its potential in allosteric modulation. rsc.org While direct evidence for this compound is not available, other benzamide derivatives have been identified as positive allosteric modulators of AMPA receptors, a class of glutamate (B1630785) receptors. rsc.org Furthermore, the broader class of benzamides has been associated with the allosteric modulation of GABA receptors. google.com This suggests that the potential for this compound to act as an allosteric modulator of neurotransmitter-gated ion channels like the GABA-A receptor is a plausible area for future investigation.

Enzyme Inhibition and Activation Profiling

Beyond receptor binding, the ability of small molecules to inhibit or activate enzymes is a primary mechanism of drug action.

Kinetic Studies of Enzyme-Inhibitor Interactions (e.g., Ki, mode of inhibition)

Kinetic studies are vital for characterizing the potency and mechanism of an enzyme inhibitor. The inhibition constant (Ki) provides a quantitative measure of binding affinity, while determining the mode of inhibition (e.g., competitive, non-competitive) clarifies how the inhibitor interacts with the enzyme and its substrate. While specific experimental kinetic data for this compound are not found in the reviewed literature, computational methods are often used for preliminary assessment. For example, molecular docking studies on other halogenated benzamides have been performed to predict their binding affinity to certain proteins. In one such study, two brominated benzamide isomers were evaluated against a protein target, yielding calculated affinity energies of -7.5 and -7.7 kcal/mol, respectively. jst.go.jp Such computational predictions are valuable for prioritizing compounds for further experimental kinetic analysis.

Cyclooxygenase (COX) Enzyme Inhibition

The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several studies have investigated benzamide derivatives as potential COX inhibitors. researchgate.net Salicylamide derivatives, which are structurally related to benzamides, have been shown to exhibit significant and selective COX-2 inhibition. researchgate.net

A molecular docking study specifically simulated the behavior of halogenated benzamides within the active site of cyclooxygenase-1 (COX-1). jst.go.jp The results showed that the compounds fit well within the active pocket of the enzyme, with the bromine atom playing a positive role in the inhibition process. jst.go.jp The calculated binding affinities for two brominated benzamide isomers were compared to a known inhibitor, as detailed in the table below.

| Compound | Calculated Binding Affinity (kcal/mol) |

|---|---|

| Halogenated Benzamide Isomer 1 (Ph2Br) | -7.7 |

| Halogenated Benzamide Isomer 2 (Ph3Br) | -7.4 |

| Iodosuprofen (Reference Inhibitor) | -8.6 |

These findings suggest that halogenated benzamides like this compound are a relevant scaffold for the design of novel COX inhibitors. jst.go.jp

ZNF207 Inhibition

Information regarding the direct inhibition of ZNF207 by this compound is not available in the provided search results.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of this compound and related benzamide derivatives have been assessed through various in vitro and in vivo studies, revealing a range of biological activities.

Anti-inflammatory Activity

Benzamide derivatives, as a class of compounds, have been recognized for their wide array of pharmacological effects, including anti-inflammatory properties. nanobioletters.com Research on various compounds has demonstrated their ability to modulate inflammatory responses both in laboratory cell cultures (in vitro) and in living organisms (in vivo). nih.govnih.govresearchgate.netresearchgate.net

In vitro studies using cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in elucidating the anti-inflammatory mechanisms. researchgate.netresearchgate.net For example, certain extracts and their components have been shown to significantly reduce the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in these cells. researchgate.net In vivo models, such as those inducing inflammation in animals, have further corroborated these findings, showing a reduction in inflammatory markers in the blood serum. nih.govnih.gov

| Model System | Key Findings | Reference |

| In Vitro (LPS-stimulated RAW 264.7 macrophages) | Reduced production of NO and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | researchgate.netresearchgate.net |

| In Vivo (Animal models) | Decreased serum levels of inflammatory markers. | nih.govnih.gov |

Analgesic Properties

Amide derivatives of benzoic acids are known to possess a range of pharmacological activities, including analgesic effects. nanobioletters.com The structural features of these compounds contribute to their potential as pain-relieving agents. While the broader class of benzamides is associated with analgesic properties, specific studies detailing the analgesic effects of this compound were not found in the provided search results.

Antimicrobial and Antibacterial Activity

Benzamide and related amide derivatives have been widely investigated for their antimicrobial properties against a variety of pathogens. nanobioletters.com These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. nanobioletters.comresearchgate.net The antimicrobial activity is often influenced by the specific chemical substitutions on the molecule. researchgate.net

For instance, the introduction of halogen atoms like bromine and chlorine, or electron-donating groups such as methyl and ethyl, can significantly impact the inhibitory effect against different microbial strains. researchgate.netmdpi.com Research has highlighted the potential of pyrazine (B50134) carboxamides in combating extensively drug-resistant (XDR) strains of bacteria like Salmonella Typhi. mdpi.com Similarly, 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov

| Compound Class | Target Organism | Key Finding | Reference |

| Pyrazine carboxamides | Extensively drug-resistant Salmonella Typhi | Demonstrated antibacterial activity. | mdpi.com |

| 5-bromo-N-alkylthiophene-2-sulfonamides | New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae | Showed antibacterial efficacy. | nih.gov |

| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Gram-positive and Gram-negative bacteria, fungi | Active at low concentrations. | researchgate.net |

Antiviral and Antidiabetic Potential

No studies were identified that investigated the antiviral or antidiabetic potential of this compound. While research exists on the antiviral activities of other N-substituted benzamides and the antidiabetic properties of different classes of compounds, these findings are not directly applicable to the specific molecule . nih.govnih.govnih.govfrontiersin.orgdoaj.orgnih.govresearchgate.net

Investigations of Blood-Brain Barrier Permeability

There is no available research on the blood-brain barrier (BBB) permeability of this compound. Studies on related halogenated compounds suggest that the presence and nature of halogen atoms can influence BBB penetration; however, no specific data for the requested compound has been published. arizona.edunih.govnih.govresearchgate.netmdpi.com

Pharmacokinetic and Pharmacodynamic Modeling

No pharmacokinetic or pharmacodynamic modeling studies for this compound were found in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available in the scientific literature. General principles of drug metabolism suggest that the fluorine and bromine substitutions on the benzamide structure would influence its metabolic pathways, but no empirical data has been reported. nih.govresearchgate.netresearchgate.net

Bioavailability and Systemic Exposure Studies

There are no published studies detailing the bioavailability or systemic exposure of this compound in any biological system. While pharmacokinetic studies have been conducted on other fluorinated benzamides, the results cannot be extrapolated to the specific compound of interest. nih.govnih.gov

Data Tables

No data tables can be generated as no research findings for this compound were found.

Applications and Future Research Directions

Role of 4-Bromo-N-ethyl-2-fluorobenzamide as a Pharmaceutical Intermediate

This compound is identified as a valuable intermediate in the pharmaceutical sector. lookchem.com Its molecular structure, featuring a brominated and fluorinated benzene (B151609) ring coupled with an ethylamide group, makes it a versatile building block for the synthesis of more complex, biologically active molecules. lookchem.comguidechem.com The presence of bromine and fluorine atoms significantly influences the compound's chemical reactivity and physical properties, which can be strategically utilized in the development of new drug candidates. guidechem.com

While specific pathways involving the N-ethyl variant are proprietary, the closely related compound, 4-Bromo-2-fluoro-N-methylbenzamide, serves as a known intermediate in the synthesis of Enzalutamide (MDV 3100). chemicalbook.com Enzalutamide is a potent androgen receptor antagonist used in the treatment of prostate cancer. chemicalbook.com This highlights the role of such substituted benzamides as key precursors in the creation of targeted therapies, particularly in oncology. guidechem.com The synthesis typically involves the amidation of the corresponding 4-bromo-2-fluorobenzoic acid. chemicalbook.comchemicalbook.com The utility of these compounds as intermediates suggests that this compound is likely employed in similar multi-step synthetic routes toward novel therapeutic agents. lookchem.comguidechem.com

| Research Findings on Pharmaceutical Intermediates |

| Compound |

| This compound |

| 4-Bromo-2-fluoro-N-methylbenzamide |

| Substituted Benzamides |

Potential in Agrochemical Development as an Insecticide

The structural motifs present in this compound suggest its potential utility as a building block in the agrochemical industry. Halogenated benzamides are a class of compounds that have been explored for various pesticidal activities. The related compound, 4-bromo-2-fluoro-N-methylbenzamide, is noted for its potential use in agrochemical formulations as a precursor for more complex active ingredients. guidechem.com

While direct research on the insecticidal properties of this compound is not widely published, its framework is conducive to the development of new agrochemicals. The synthesis of novel derivatives from this intermediate could lead to the discovery of compounds with desired efficacy and environmental profiles. Future research could focus on creating a library of analogs for screening against various insect pests to identify potential lead compounds for new insecticide development.

Exploration in Material Science Applications

The application of this compound extends beyond life sciences into the realm of material science. The supplier Aoen Chemical Technology Co., LTD, which produces this compound, is engaged in the research, development, and customization of intermediates for OLED (Organic Light-Emitting Diode) materials. lookchem.com This suggests that this compound may serve as a precursor in the synthesis of organic molecules used in advanced electronic displays and lighting.

Fluorinated aromatic compounds are of particular interest in material science due to their unique electronic properties, thermal stability, and processability. The specific combination of bromine and fluorine atoms in this compound provides reactive sites for further chemical modification, allowing for its incorporation into larger, conjugated systems suitable for optoelectronic applications. Further research could explore the synthesis of novel polymers or small molecules derived from this benzamide (B126) for use in organic electronics.

Advanced Drug Design and Development Strategies

This compound is an ideal scaffold for rational drug design due to its modifiable functional groups. The bromine atom can be replaced or used in cross-coupling reactions to introduce diverse substituents, while the fluorine atom can enhance metabolic stability and binding affinity. The N-ethyl group can also be altered to fine-tune solubility and pharmacokinetic properties.

A prominent example of rational design in this chemical space is the development of Enzalutamide from the analogous 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.com The synthesis demonstrates how this core structure can be elaborated through a series of planned chemical reactions to produce a highly potent and selective drug. chemicalbook.com By applying similar principles, researchers can systematically design derivatives of this compound to optimize interactions with a specific biological target, aiming to improve efficacy and reduce off-target effects. This structured approach accelerates the discovery of new drug candidates compared to traditional screening methods.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. Chemical building blocks like this compound are crucial for generating the large and diverse chemical libraries needed for HTS campaigns.

By using this compound as a starting material, chemists can create a multitude of derivatives with varied substituents on the aromatic ring and the amide nitrogen. This library of related but distinct molecules can then be screened against a specific biological target (e.g., an enzyme or receptor) to identify "hits"—compounds that exhibit the desired activity. While there are no public records of HTS campaigns specifically utilizing this compound, its status as a commercially available chemical intermediate makes it a prime candidate for inclusion in such discovery efforts. lookchem.com

Environmental Impact and Degradation Studies (Focusing on mechanistic and fate research)

There is a lack of specific studies in the public domain concerning the environmental impact and degradation pathways of this compound. However, its chemical structure—a halogenated aromatic amide—provides a basis for hypothesizing its potential environmental behavior.

Lack of Publicly Available Toxicological Data for this compound

Following a comprehensive search for scientific literature focusing on the mechanistic toxicology of the chemical compound this compound, it has been determined that there is no publicly available research or data on this specific topic.

The investigation into various academic and research databases yielded no studies detailing the toxicological properties, mechanisms of action, or potential adverse effects of this compound. The scientific community has not published any findings that would allow for a detailed analysis of its toxicological profile as requested.

It is important to note that while searches were conducted for the specified compound, the results consistently referenced a different, though structurally distinct, molecule: 4-bromo-2,5-dimethoxy-beta-phenethylamine (2C-B). This indicates that while related compounds may have been studied, this compound itself has not been the subject of toxicological investigation in the available scientific literature.

Consequently, the requested article section on the toxicological investigations of this compound, with a focus on mechanistic toxicology, cannot be generated due to the absence of foundational research and data.

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing 4-Bromo-N-ethyl-2-fluorobenzamide?

- Methodology : Synthesis typically involves coupling 4-bromo-2-fluorobenzoic acid with N-ethylamine via amidation. Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity. Characterization by NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.2–8.0 ppm), ethyl group protons (δ 1.2–3.5 ppm), and fluorine coupling patterns.

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F/Br stretches (~1100 cm⁻¹ and ~600 cm⁻¹, respectively).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns for bromine .

Q. What purification methods are recommended for this compound?

- Methodology : After synthesis, use silica gel chromatography (gradient elution with ethyl acetate/hexane) to remove unreacted precursors. Recrystallization from ethanol or methanol yields single crystals suitable for X-ray diffraction studies. Monitor purity via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography data be refined using SHELXL for structural analysis?

- Methodology :

Data Collection : Collect high-resolution (<1.0 Å) single-crystal data at low temperature (e.g., 200 K) to minimize thermal motion .

Refinement in SHELXL : Use anisotropic displacement parameters for non-H atoms. Apply restraints for disordered ethyl or fluorine groups. Validate with R-factor convergence (target R1 < 0.05) and check for outliers in the difference electron density map .

Validation Tools : Employ PLATON or CCDC Mercury to analyze hydrogen bonding (e.g., N-H···O interactions) and π-π stacking .

Q. How to address discrepancies in crystallographic data between studies (e.g., bond-length variations)?

- Methodology :

- Error Analysis : Compare thermal parameters (Ueq) and check for twinning or disorder using Rmerge and I/σ(I) thresholds .

- Cross-Validation : Re-refine datasets with alternative software (e.g., OLEX2 or CRYSTALS) to identify systematic errors.

- Benchmarking : Reference high-precision structures (e.g., CSD entries) to assess deviations in Br-C or C-F bond lengths .

Q. What computational methods predict the molecular interactions or reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic effects (e.g., fluorine’s electron-withdrawing impact on amide resonance).

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict solubility or aggregation behavior .

- QSPR Models : Correlate substituent effects (Br, F, ethyl) with biological activity using regression analysis .

Q. How to design experiments to study the compound’s stability under varying pH or temperature?

- Methodology :

- Accelerated Stability Testing : Incubate samples in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to 4-bromo-2-fluorobenzoic acid) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.